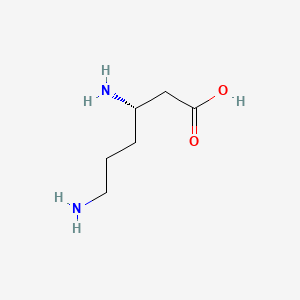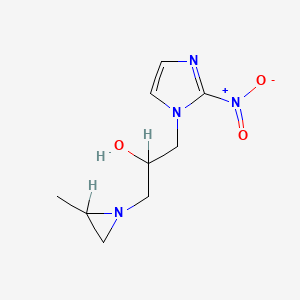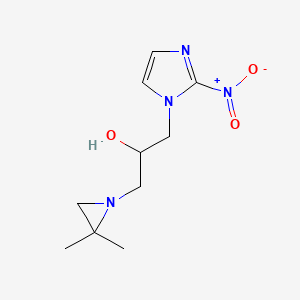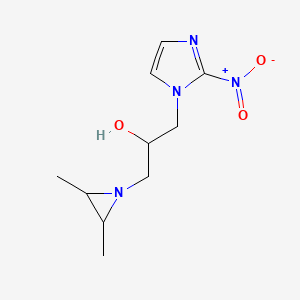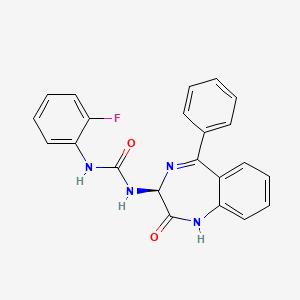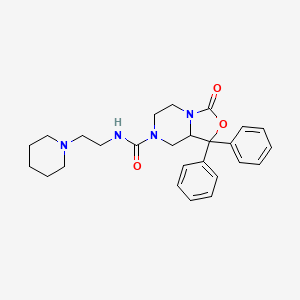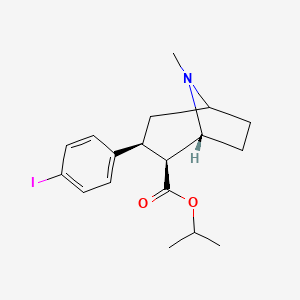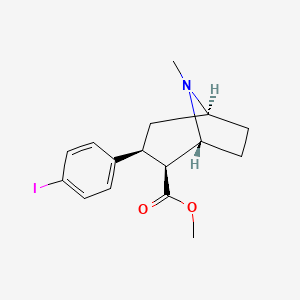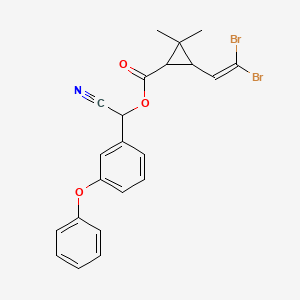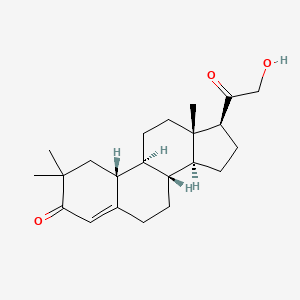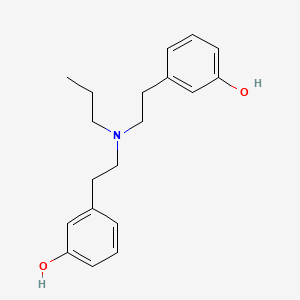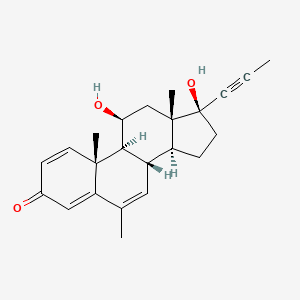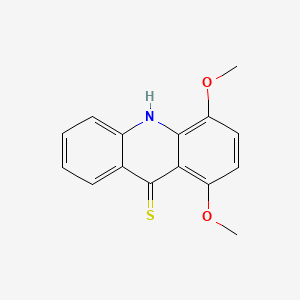
NSC 625987
Vue d'ensemble
Description
1,4-dimethoxy-10H-acridine-9-thione is a member of acridines.
Applications De Recherche Scientifique
Inhibition de la Kinase Dépendante des Cyclines 4 (CDK4)
NSC 625987 agit comme un puissant inhibiteur du complexe CDK4/cycline D1, avec une valeur de CI50 de 0,2 µM . Cette inhibition est sélective par rapport aux autres kinases dépendantes des cyclines, telles que les complexes CDK2/cycline A, CDK2/cycline E et CDK1/cycline A . La capacité du composé à contrôler l'activité biologique de CDK4 en fait un outil précieux pour étudier les applications de phosphorylation et de déphosphorylation dans la régulation du cycle cellulaire et la recherche sur le cancer .
Recherche Anticancéreuse
En raison de son rôle d'inhibiteur de CDK4, this compound présente des applications potentielles dans la recherche anticancéreuse. CDK4 est connu pour être impliqué dans la progression de divers cancers, et son inhibition peut conduire à l'arrêt du cycle cellulaire et potentiellement supprimer la croissance tumorale . La sélectivité du composé pour CDK4 en fait un candidat prometteur pour les thérapies anticancéreuses ciblées.
Traitement de la Maladie d'Alzheimer
Les dérivés de l'acridine, qui comprennent this compound, ont montré un potentiel dans le traitement de la maladie d'Alzheimer . Ces composés peuvent agir comme des inhibiteurs de l'acétylcholinestérase, une enzyme associée à la progression de la maladie d'Alzheimer. En inhibant cette enzyme, this compound pourrait aider à réduire les symptômes et à ralentir la progression de la maladie.
Activités Antimicrobiennes et Antivirales
La classe plus large des analogues de l'acridine/acridone, à laquelle appartient this compound, présente des activités antimicrobiennes et antivirales . Ces propriétés font de this compound un composé d'intérêt pour le développement de nouveaux traitements contre les infections bactériennes et virales.
Biologie Cellulaire et Eryptosis
La recherche a indiqué que this compound peut influencer l'éryptosis, un processus de mort cellulaire programmée dans les érythrocytes . La présence de CDK4 dans les érythrocytes et la suppression de l'éryptosis par l'inhibition pharmacologique de CDK4 avec this compound suggèrent son application potentielle dans les études liées à la biologie cellulaire et aux troubles sanguins.
Sénescence Cellulaire
This compound a été étudié pour ses effets sur la sénescence cellulaire, en particulier dans le contexte de la sénescence dépendante de p53 . La sénescence cellulaire est un mécanisme essentiel de suppression des tumeurs, et la capacité de this compound à moduler ce processus pourrait avoir des implications significatives pour les interventions thérapeutiques dans la recherche sur le cancer et le vieillissement.
Matériaux Fluorescents et Technologies Laser
Les dérivés de l'acridine sont utilisés comme matériaux fluorescents pour la visualisation de biomolécules et dans les technologies laser en raison de leur structure hétérocyclique semi-plane . Les propriétés structurelles de this compound pourraient le rendre approprié pour des applications dans ces domaines, contribuant aux progrès de l'imagerie et de la photonique.
Synthèse de Produits Naturels
Les dérivés de l'acridine/acridone se trouvent dans les plantes naturelles et divers organismes marins . La synthèse et l'étude de this compound peuvent contribuer à la compréhension de la chimie des produits naturels et au développement de composés bioactifs dérivés de sources naturelles.
Mécanisme D'action
Target of Action
NSC 625987, also known as 1,4-dimethoxy-10H-acridine-9-thione, is a specific and high-affinity inhibitor of CDK4 (Cyclin-dependent kinase 4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .
Mode of Action
This compound interacts with CDK4 in a substrate-competitive manner . It binds to the active site of CDK4, preventing the kinase from phosphorylating its substrates . The IC50 value for CDK4:cyclin D1 is 0.2 μM, indicating a strong affinity . Notably, this compound shows over 500-fold selectivity for CDK4 over CDK2 .
Biochemical Pathways
By inhibiting CDK4, this compound affects the cell cycle regulation pathway . CDK4, in complex with cyclin D1, is responsible for the progression of cells from the G1 phase to the S phase of the cell cycle . Inhibition of CDK4 by this compound can lead to cell cycle arrest in the G1 phase, preventing DNA replication and cell division .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The primary molecular effect of this compound is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this can result in reduced cell proliferation. For instance, treatment with this compound has been shown to attenuate the enhanced proliferation of vascular smooth muscle cells .
Analyse Biochimique
Biochemical Properties
NSC 625987 exerts its effects by interacting with the CDK4 enzyme . It has been shown to control the biological activity of CDK4 . The compound has an IC50 of 0.2 µM for CDK4:cyclin D1, showing over 500-fold selectivity for CDK4 over CDK2 .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on cell proliferation. For instance, treatment with this compound was found to attenuate the enhanced proliferation of vascular smooth muscle cells . Furthermore, it has been reported that this compound can induce cell-cycle exit but not senescence .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CDK4/cyclin D1 complex . It acts as a potent inhibitor of this complex, thereby controlling the biological activity of CDK4 . This inhibition is thought to occur through a substrate-competitive mechanism .
Propriétés
IUPAC Name |
1,4-dimethoxy-10H-acridine-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKESMKRPNZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161912 | |
| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141992-47-4 | |
| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC625987 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIMETHYOXY-9(10H)-ACRIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5RCK1XO4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


